5-Pyrimidyl boronic acid hydrate
Overview
Description
5-Pyrimidyl boronic acid hydrate is an organoboron compound that features a pyrimidine ring bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the boronic acid group allows it to form stable complexes with diols, making it useful in various applications including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrimidyl boronic acid hydrate typically involves the bromine-lithium exchange reaction on 5-bromopyrimidine, followed by reaction with triisopropyl borate. The general steps are as follows:
Bromine-Lithium Exchange: 5-bromopyrimidine is treated with an organolithium reagent such as butyllithium (BuLi) to form the corresponding lithium intermediate.
Boronation: The lithium intermediate is then reacted with triisopropyl borate to yield the boronic acid derivative.
Hydration: The boronic acid derivative is subsequently hydrated to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Pyrimidyl boronic acid hydrate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction where the boronic acid group reacts with an aryl or vinyl halide to form a carbon-carbon bond.
Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with amines or alcohols in the presence of a copper catalyst to form C-N or C-O bonds.
Petasis Reaction: This multicomponent reaction involves the boronic acid, an amine, and an aldehyde to form substituted amines.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran) are commonly used.
Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., dichloromethane) are typical.
Petasis Reaction: Amines, aldehydes, and solvents like methanol are used.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Chan-Lam Coupling: Amines and ethers.
Petasis Reaction: Substituted amines.
Scientific Research Applications
5-Pyrimidyl boronic acid hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Pyrimidyl boronic acid hydrate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications. For example, in enzyme inhibition, the boronic acid group can form a covalent bond with the active site of the enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in its ability to undergo Suzuki-Miyaura coupling but lacks the pyrimidine ring.
2-Methoxy-5-pyrimidylboronic Acid: Similar structure but with a methoxy group at the 2-position.
Pyridine-3-boronic Acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 5-Pyrimidyl boronic acid hydrate is unique due to the presence of the pyrimidine ring, which can participate in additional hydrogen bonding and π-π interactions, enhancing its reactivity and specificity in certain applications .
Biological Activity
5-Pyrimidyl boronic acid hydrate (CHBNO) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in cancer treatment, antiviral properties, and its role as a boronic acid in various biochemical assays.
This compound is characterized by its boronic acid functional group, which allows it to engage in reversible covalent interactions with diols and other nucleophiles. This property is pivotal in its use as a sensor and in drug development.
Biological Activities
1. Anticancer Activity
Recent studies have demonstrated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds derived from pyrimidines have been shown to inhibit cancer cell growth effectively. In vitro studies reported IC values indicating that this compound can selectively target cancer cells while exhibiting lower toxicity towards normal cells.
Cell Line | IC (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 0.87 - 12.91 | |
MDA-MB-231 | 1.75 - 9.46 | |
Normal Liver Cells | >200 |
The selectivity index of these compounds indicates a promising therapeutic window for further development.
2. Antiviral Activity
This compound has shown potential as an antiviral agent against various viral strains. A study indicated that derivatives of this compound demonstrated efficacy against both Oseltamivir-sensitive and resistant strains of influenza A virus, achieving significant reductions in viral load in infected models. The compound's mechanism appears to involve direct inhibition of viral replication, making it a candidate for further exploration in antiviral therapies.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Boronic acids are known to inhibit proteasome activity, which is crucial for cancer cell survival. By targeting the proteasome, these compounds can induce apoptosis in malignant cells.
- Targeting Kinases : Some studies suggest that pyrimidine-based compounds can act as ATP competitive inhibitors of various kinases involved in cancer progression.
Case Studies
Case Study 1: Anticancer Efficacy
A comprehensive study involving the administration of this compound in murine models showed promising results. The compound was administered at doses up to 40 mg/kg, resulting in a significant reduction of tumor size and improved survival rates compared to controls. The study highlighted the compound's ability to enhance caspase-9 levels, indicating an apoptotic mechanism of action.
Case Study 2: Antiviral Activity Assessment
In another study focused on antiviral properties, mice infected with influenza A were treated with varying doses of the compound. Results indicated a more than two-log reduction in viral load within the lungs and improved survival rates compared to untreated controls, demonstrating the compound's potential as an antiviral agent.
Safety Profile
Safety assessments have shown that this compound exhibits low acute toxicity levels when administered at high doses (up to 2000 mg/kg). Long-term studies are necessary to fully understand the chronic toxicity and safety profile of this compound.
Properties
IUPAC Name |
pyrimidin-5-ylboronic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2.H2O/c8-5(9)4-1-6-3-7-2-4;/h1-3,8-9H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFNYAJLYNQEBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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